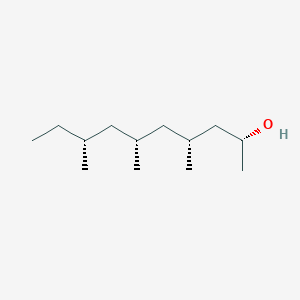
2-Decanol, 4,6,8-trimethyl-, (2R,4R,6R,8R)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Decanol, 4,6,8-trimethyl-, (2R,4R,6R,8R)- is a chiral secondary alcohol with the molecular formula C13H28O. This compound is characterized by the presence of three methyl groups at the 4th, 6th, and 8th positions, and a hydroxyl group at the 2nd position. The stereochemistry of the compound is defined by the (2R,4R,6R,8R) configuration, indicating the specific spatial arrangement of the atoms.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Decanol, 4,6,8-trimethyl-, (2R,4R,6R,8R)- can be achieved through various synthetic routes. One common method involves the enantioselective reduction of the corresponding ketone precursor using chiral catalysts or reagents. The reaction conditions typically include the use of solvents such as ethanol or methanol, and the reaction is carried out at low temperatures to ensure high enantioselectivity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale catalytic hydrogenation processes. These processes utilize metal catalysts such as palladium or platinum supported on carbon to achieve the reduction of the ketone precursor to the desired alcohol. The reaction is conducted under controlled temperature and pressure conditions to optimize yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
2-Decanol, 4,6,8-trimethyl-, (2R,4R,6R,8R)- undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone.
Reduction: The compound can be further reduced to form the corresponding alkane.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) in acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used to replace the hydroxyl group with halogens.
Major Products Formed
Oxidation: The major product is 2-Decanone, 4,6,8-trimethyl-.
Reduction: The major product is 2-Decane, 4,6,8-trimethyl-.
Substitution: The major products depend on the substituent introduced, such as 2-Decanol, 4,6,8-trimethyl- chloride or bromide.
Wissenschaftliche Forschungsanwendungen
2-Decanol, 4,6,8-trimethyl-, (2R,4R,6R,8R)- has various applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in the synthesis of pharmaceuticals.
Industry: It is used in the production of fragrances, flavors, and other fine chemicals.
Wirkmechanismus
The mechanism of action of 2-Decanol, 4,6,8-trimethyl-, (2R,4R,6R,8R)- involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl group can form hydrogen bonds with active sites, influencing the compound’s binding affinity and activity. The stereochemistry of the compound plays a crucial role in determining its interactions and effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Decanol, 4,6,8-trimethyl-, (2S,4S,6S,8S)-
- 2-Undecanol, 4,6,8-trimethyl-, (2R,4R,6R,8R)-
- 2-Octanol, 4,6,8-trimethyl-, (2R,4R,6R,8R)-
Uniqueness
2-Decanol, 4,6,8-trimethyl-, (2R,4R,6R,8R)- is unique due to its specific stereochemistry, which imparts distinct physical and chemical properties. The presence of multiple methyl groups and the chiral centers contribute to its unique reactivity and interactions compared to similar compounds.
Eigenschaften
CAS-Nummer |
174002-29-0 |
|---|---|
Molekularformel |
C13H28O |
Molekulargewicht |
200.36 g/mol |
IUPAC-Name |
(2R,4R,6R,8R)-4,6,8-trimethyldecan-2-ol |
InChI |
InChI=1S/C13H28O/c1-6-10(2)7-11(3)8-12(4)9-13(5)14/h10-14H,6-9H2,1-5H3/t10-,11-,12-,13-/m1/s1 |
InChI-Schlüssel |
NVXWVVCXXXEBED-FDYHWXHSSA-N |
Isomerische SMILES |
CC[C@@H](C)C[C@@H](C)C[C@@H](C)C[C@@H](C)O |
Kanonische SMILES |
CCC(C)CC(C)CC(C)CC(C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


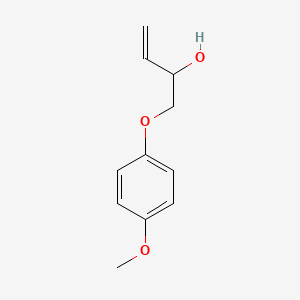
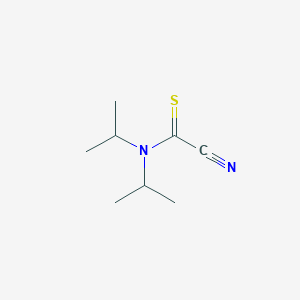

![3,4,5-Tris[(methoxycarbonyl)oxy]benzoic acid](/img/structure/B14258751.png)
![Benzenamine, 2-[(3-methyl-2-butenyl)oxy]-](/img/structure/B14258752.png)
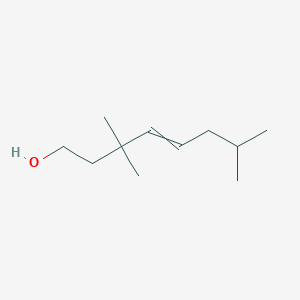
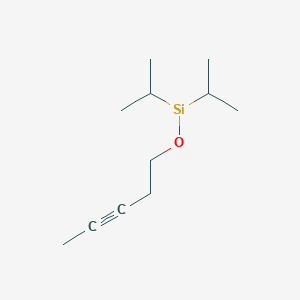
![{3-(4-Chlorophenyl)-1-[4-(sulfooxy)phenyl]-1H-pyrazol-4-yl}acetic acid](/img/structure/B14258765.png)
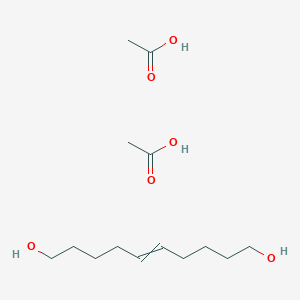
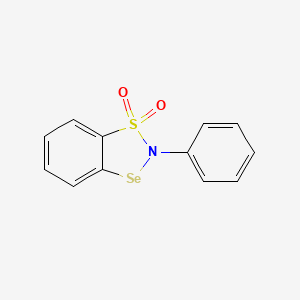
![(1R,2R)-1-N,2-N-bis[(1S)-1-phenylethyl]cyclohex-4-ene-1,2-diamine](/img/structure/B14258781.png)
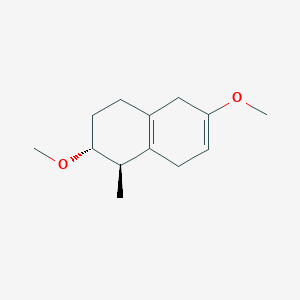

![(1-Phenylethene-1,2-diyl)bis[methyl(diphenyl)germane]](/img/structure/B14258799.png)
